2-Amino-5-(4-chlorophenyl)nicotinic acid, 95%
Overview
Description
2-Amino-5-(4-chlorophenyl)nicotinic acid, 95% (2APCN) is a compound with a wide range of applications in the fields of chemistry and biochemistry. It is a derivative of nicotinic acid, which is a naturally occurring compound found in plants, animals, and fungi. 2APCN is an important building block for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other chemicals. It is also used in the production of polymers and other materials. In addition, 2APCN has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
2-Amino-5-(4-chlorophenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other chemicals. It has also been used in the production of polymers and other materials. In addition, 2-Amino-5-(4-chlorophenyl)nicotinic acid, 95% has been used in the study of enzyme kinetics, as a substrate for enzymes, and as a ligand for binding proteins. It has also been used in the study of the structure and function of receptors, as well as in the study of the regulation of gene expression.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-chlorophenyl)nicotinic acid, 95% is not well understood. However, it is believed that it acts as an agonist at nicotinic acid receptors, which are involved in the regulation of various physiological processes. It is also thought to interact with other receptors, including serotonin and GABA receptors, as well as other ion channels.
Biochemical and Physiological Effects
2-Amino-5-(4-chlorophenyl)nicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to have an inhibitory effect on the release of neurotransmitters, such as serotonin and GABA, as well as other neurotransmitters. In addition, it has been found to have an effect on the regulation of gene expression, as well as on the regulation of cell proliferation and differentiation. It has also been found to have an effect on the regulation of the immune system, as well as on the regulation of the cardiovascular system.
Advantages and Limitations for Lab Experiments
2-Amino-5-(4-chlorophenyl)nicotinic acid, 95% has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, and it is relatively stable in solution. It is also relatively non-toxic, and it has a low cost. However, it is not very soluble in water, and it is not very stable in the presence of light or heat.
Future Directions
There are a number of potential future directions for the research and development of 2-Amino-5-(4-chlorophenyl)nicotinic acid, 95%. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be conducted to explore its potential applications in the fields of medicine and agriculture. Another potential direction is to explore the use of 2-Amino-5-(4-chlorophenyl)nicotinic acid, 95% in the synthesis of novel compounds, as well as in the production of polymers and other materials. Finally, further research could be conducted to explore the potential therapeutic uses of 2-Amino-5-(4-chlorophenyl)nicotinic acid, 95%, such as for the treatment of various diseases and disorders.
properties
IUPAC Name |
2-amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-3-1-7(2-4-9)8-5-10(12(16)17)11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGNUJHBBQIKTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)N)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90531398 | |
Record name | 2-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90531398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84596-07-6 | |
Record name | 2-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90531398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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